N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide
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Overview
Description
N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common route starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate undergoes further reactions, including Mannich base formation with substituted amines and formaldehyde in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4]triazole-3-thiol
- Thiophene derivatives
Uniqueness
N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is unique due to its combination of furan and thiophene rings, which confer distinct electronic properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-17(13-5-2-1-3-6-13)16-9-8-15(26-16)12-21-19(24)18(23)20-11-14-7-4-10-25-14/h1-10,17,22H,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPORCDDWEFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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